4-(2-(Diethylamino)-1-phenylethyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one dihydrochloride
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Overview
Description
2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 4-(2-(diethylamino)-1-phenylethyl)-, dihydrochloride is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound is known for its unique structure, which combines a pyrido-oxazinone core with a diethylamino-phenylethyl side chain, making it a subject of interest for researchers exploring new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 4-(2-(diethylamino)-1-phenylethyl)-, dihydrochloride typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency in large-scale production .
Chemical Reactions Analysis
Types of Reactions
2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 4-(2-(diethylamino)-1-phenylethyl)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts to achieve optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can lead to a wide range of products, depending on the nature of the substituent introduced .
Scientific Research Applications
2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 4-(2-(diethylamino)-1-phenylethyl)-, dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored as a potential therapeutic agent for treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 4-(2-(diethylamino)-1-phenylethyl)-, dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target, but often involve inhibition or activation of key signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrido-oxazinone derivatives and compounds with diethylamino-phenylethyl side chains. Examples include:
- 2,3,4,5-Tetrahydro-1H-pyrido-[4,3-b]indole derivatives
- Pyridine-2,4-dicarboxamide derivatives
Uniqueness
What sets 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 4-(2-(diethylamino)-1-phenylethyl)-, dihydrochloride apart is its unique combination of structural features, which may confer distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields .
Properties
CAS No. |
88809-64-7 |
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Molecular Formula |
C19H25Cl2N3O2 |
Molecular Weight |
398.3 g/mol |
IUPAC Name |
4-[2-(diethylamino)-1-phenylethyl]pyrido[3,2-b][1,4]oxazin-3-one;dihydrochloride |
InChI |
InChI=1S/C19H23N3O2.2ClH/c1-3-21(4-2)13-16(15-9-6-5-7-10-15)22-18(23)14-24-17-11-8-12-20-19(17)22;;/h5-12,16H,3-4,13-14H2,1-2H3;2*1H |
InChI Key |
CYXPEVHSTNXBGD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(C1=CC=CC=C1)N2C(=O)COC3=C2N=CC=C3.Cl.Cl |
Origin of Product |
United States |
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